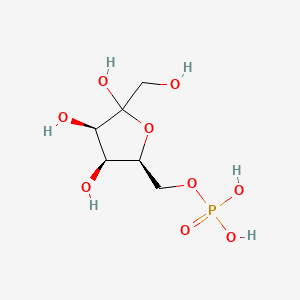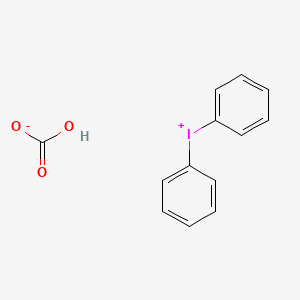
Diphenyliodanium hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyliodanium hydrogen carbonate is a chemical compound that belongs to the class of diaryliodonium salts. These compounds are known for their high reactivity and are often used as intermediates in organic synthesis. This compound is particularly notable for its role in various catalytic processes and its ability to act as an electrophilic arylating agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyliodanium hydrogen carbonate can be synthesized through the reaction of phenyl iodine with benzene in the presence of a suitable oxidizing agent. The reaction typically involves the use of solvents such as toluene or acetonitrile and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include steps for the purification of the final product to remove any impurities that could affect its performance in subsequent applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyliodanium hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is commonly used in electrophilic aromatic substitution reactions to introduce phenyl groups into heteroaromatic compounds.
Common Reagents and Conditions
The compound is often used in the presence of palladium catalysts and solvents like tetrahydrofuran (THF) at moderate temperatures (around 60°C). Common reagents include benzoquinone and copper acetate, which facilitate the reaction and improve yield .
Major Products
The major products formed from reactions involving this compound include 2-phenylheteroaromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
Diphenyliodanium hydrogen carbonate has a wide range of applications in scientific research, including:
Biology: The compound’s ability to act as an electrophilic arylating agent makes it useful in the modification of biomolecules for research purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which diphenyliodanium hydrogen carbonate exerts its effects involves the formation of noncovalent interactions with substrates through hydrogen and halogen bonding. These interactions activate the carbonyl and imine groups in the substrates, facilitating various catalytic processes. The compound’s electrophilic nature allows it to effectively participate in arylation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound used as an oxidizing agent in organic synthesis.
Diphenyliodonium triflate: Similar to diphenyliodanium hydrogen carbonate, it is used in electrophilic aromatic substitution reactions.
Uniqueness
This compound is unique in its ability to act as both a hydrogen- and halogen-bond-donating organocatalyst. This dual functionality enhances its catalytic activity and makes it particularly effective in multicomponent reactions, such as the synthesis of imidazopyridines .
Propriétés
Numéro CAS |
136803-28-6 |
|---|---|
Formule moléculaire |
C13H11IO3 |
Poids moléculaire |
342.13 g/mol |
Nom IUPAC |
diphenyliodanium;hydrogen carbonate |
InChI |
InChI=1S/C12H10I.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;(H2,2,3,4)/q+1;/p-1 |
Clé InChI |
SPBPCHPKSOFZQF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


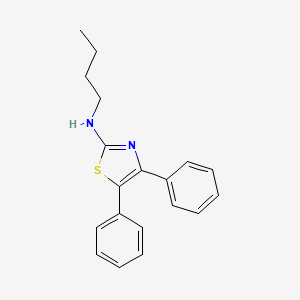
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
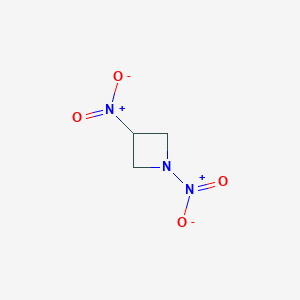
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
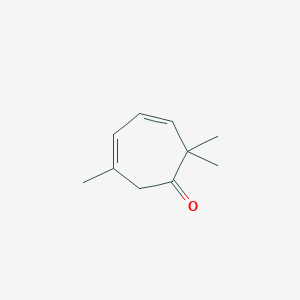
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
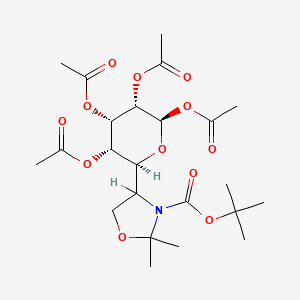
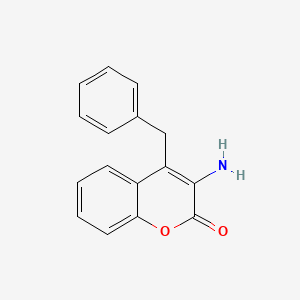
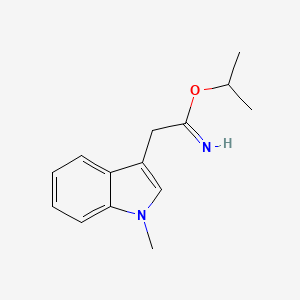
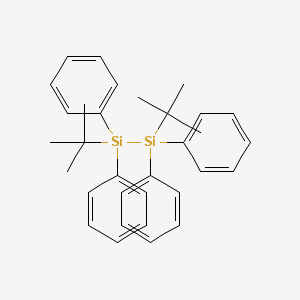
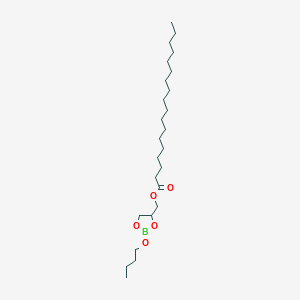
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
